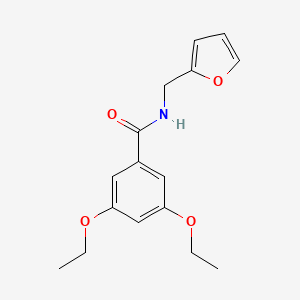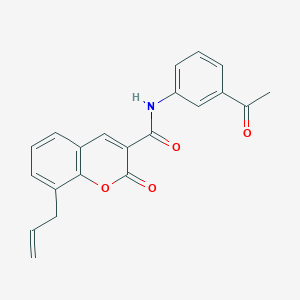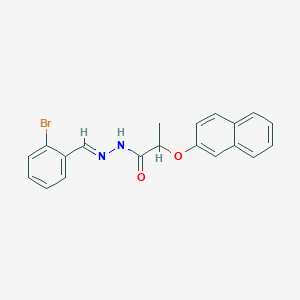![molecular formula C18H23NO4 B5738366 ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate, also known as MPAC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Applications De Recherche Scientifique
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in vitro and in vivo. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Mécanisme D'action
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate on human cells and tissues are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its ease of synthesis and purification. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate and its biochemical and physiological effects on human cells and tissues.
Méthodes De Synthèse
The synthesis of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of piperidine with 4-methoxyphenylacrylic acid, followed by esterification with ethyl alcohol. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate.
Propriétés
IUPAC Name |
ethyl 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-6-14-4-7-16(22-2)8-5-14/h4-9,15H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDCRGRTGGSCD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)




![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)
![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)
![2-(4-chlorophenyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5738372.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)